molecular formula C8H5Cl2N B067412 2,4-Dichloro-6-methylbenzonitrile CAS No. 175277-98-2

2,4-Dichloro-6-methylbenzonitrile

Cat. No. B067412
M. Wt: 186.03 g/mol
InChI Key: NFPYAMXNKNDVDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 2,4-Dichloro-6-methylbenzonitrile involves novel protocols and specific reactions. For instance, Jukić et al. (2010) describe the synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, a compound obtained through Vilsmeier–Haack chlorination (Jukić, Cetina, Halambek, & Ugarković, 2010).

Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using X-ray, IR, NMR, and electronic spectroscopy. The study by Jukić et al. (2010) provides an example of such an analysis, showcasing how these techniques can elucidate the structural features of complex organic compounds (Jukić et al., 2010).

Chemical Reactions and Properties

Research on related compounds shows various chemical reactions and properties. For example, reactions involving nitrobenzonitriles and nitrogen dioxide are explored by Gordon et al. (1990), highlighting the diverse chemical behavior of benzonitrile derivatives (Gordon, Hartshorn, Robinson, Sies, Wells, Wikaira, & Wright, 1990).

Physical Properties Analysis

The physical properties of such compounds can be characterized through various methods. For instance, the study of vibrational frequencies using FT-IR and μ-Raman spectra, as conducted by Sert, Çırak, & Ucun (2013) on 4-chloro-3-nitrobenzonitrile, provides insights into the physical characteristics of these compounds (Sert, Çırak, & Ucun, 2013).

Chemical Properties Analysis

The chemical properties of benzonitrile derivatives can be complex. Studies like the one by Sharma & Doraiswamy (1996) on 2,6-difluorobenzonitrile, which analyzed the molecule using microwave spectroscopy, provide valuable information about the electronic and molecular interactions within these compounds (Sharma & Doraiswamy, 1996).

Scientific Research Applications

Thermochemistry and Combustion Calorimetry

2,4-Dichloro-6-methylbenzonitrile, along with its derivatives, has been studied for its thermochemical properties. Zaitseva et al. (2015) conducted experimental studies using combustion calorimetry to determine the gas-phase enthalpies of formation of various methylbenzonitriles, including 2,4-dichloro-6-methylbenzonitrile. This research contributes to understanding the interaction between cyano and methyl groups and provides a basis for estimating thermochemical properties for similar compounds (Zaitseva et al., 2015).

Corrosion Inhibition

2,4-Dichloro-6-methylbenzonitrile has been explored as a potential corrosion inhibitor. Verma et al. (2015) investigated the inhibition properties of various 2-aminobenzene-1,3-dicarbonitriles derivatives, including those related to 2,4-dichloro-6-methylbenzonitrile, on mild steel in corrosive environments. Their research provides insights into the potential application of these compounds in protecting metal surfaces against corrosion (Verma et al., 2015).

Photocatalysis and Photochemical Reactions

The photocatalytic properties of methylbenzonitriles, including 2,4-dichloro-6-methylbenzonitrile, have been the subject of research. MacLeod et al. (1998) studied the phototransposition reactions of various methylbenzonitriles, revealing the potential of these compounds in photochemical applications. This research highlights the diverse reactivities of these compounds under light exposure (MacLeod et al., 1998).

Polymer Synthesis

In the field of polymer synthesis, 2,4-dichloro-6-methylbenzonitrile-related compounds have been used as monomers. Xu Qu (2003) reported the synthesis of a novel aromatic polycyano ether ether ketone ketone polymer using derivatives of 2,4-dichloro-6-methylbenzonitrile, demonstrating the compound's utility in creating high-performance polymers with exceptional heat resistance (Xu Qu, 2003).

Spectroscopy and Molecular Studies

Spectroscopic studies of derivatives of 2,4-dichloro-6-methylbenzonitrile, such as Shajikumar and Raman's (2018) investigation of 4-Bromo-3-methylbenzonitrile, offer insights into the electronic structure and vibrational properties of these compounds. Such research is crucial for understanding the fundamental properties and potential applications of these molecules (Shajikumar & Raman, 2018).

Safety And Hazards

The safety information for 2,4-Dichloro-6-methylbenzonitrile indicates that it has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P280, and P305+P351+P338 . It is recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information .

properties

IUPAC Name

2,4-dichloro-6-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N/c1-5-2-6(9)3-8(10)7(5)4-11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPYAMXNKNDVDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384201
Record name 2,4-dichloro-6-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6-methylbenzonitrile

CAS RN

175277-98-2
Record name 2,4-Dichloro-6-methylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175277-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-dichloro-6-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.